2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide
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Overview
Description
2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Hydroxylation and Methylation:
Acetamide Formation: The final step involves the reaction of the quinazolinone derivative with pyridine-4-yl acetic acid or its derivatives under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
The uniqueness of 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-yl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H14N4O3 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C16H14N4O3/c1-10-18-14-3-2-12(21)8-13(14)16(23)20(10)9-15(22)19-11-4-6-17-7-5-11/h2-8,21H,9H2,1H3,(H,17,19,22) |
InChI Key |
JJHGZSWOHNBHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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